molecular formula C16H17FN2 B1480197 4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine CAS No. 2098076-90-3

4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

Cat. No.: B1480197
CAS No.: 2098076-90-3
M. Wt: 256.32 g/mol
InChI Key: UQDIYQKDCZJVNB-UHFFFAOYSA-N
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Description

4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C16H17FN2 and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H19_{19}FN\
  • Molecular Weight : 260.33 g/mol

The fluorine atom in its structure is hypothesized to enhance its biological activity by improving binding affinity to target proteins due to changes in electron density.

This compound exerts its effects primarily through interactions with various enzymes and receptors. The compound's mechanism involves:

  • Binding Affinity : It interacts with specific molecular targets, potentially modulating biological processes related to cancer and neurological disorders.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit key enzymes involved in tumor progression.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines.

Cell Line IC50_{50} (µM) Effect
Glioblastoma (U87)5.4Significant growth inhibition
Acute Myeloid Leukemia (HL60)4.2Moderate growth inhibition
Gastric Cancer (AGS)6.1Notable cytotoxic effects

These results indicate that the compound could serve as a lead for further drug development targeting specific cancers.

Neurological Implications

The compound has also been evaluated for its effects on neurological disorders. In vitro studies have demonstrated that it can modulate pathways involved in neuroprotection and neurogenesis, showing no adverse effects on healthy neural stem cells while impairing neurosphere formation in cancer-derived cells .

Study 1: Antiproliferative Effects

A comprehensive study assessed the antiproliferative effects of this compound on glioblastoma and leukemia models. The results indicated a strong correlation between dosage and cell viability reduction, supporting its potential as a therapeutic agent.

Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of the compound against cancer cells versus normal cells. It was found that at therapeutic doses, this compound exhibited significantly lower toxicity towards normal human cell lines compared to malignant ones, suggesting a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. The fluorinated pyrrolidine component enhances its pharmacological properties, making it a candidate for drug development.

Neuroprotective Effects

Research indicates that 4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine exhibits significant neuroprotective effects. In vitro studies have shown that it can inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neuroinflammation and neurodegeneration. The compound demonstrated an IC50 value of approximately 0.5 µM for nSMase2 inhibition, suggesting strong potential for treating Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function in animal models .

Cancer Treatment

The compound's ability to modulate biological pathways makes it a candidate for cancer therapy. It has shown promise in preclinical studies for inhibiting cancer cell proliferation, particularly in glioblastoma and gastric cancer models. For instance, it has been reported to impair growth in multiple cancer cell lines with potency comparable to established chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE), with an IC50 of about 1.2 µM. This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE modulation is beneficial.

Receptor Interaction

It may also interact with various receptors involved in critical signaling pathways, influencing cellular functions and metabolic processes. The specific interactions depend on the compound's stereochemistry and fluorination pattern, which affect its lipophilicity and binding affinity .

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable building block in synthetic chemistry. Its structural features allow it to be utilized in the synthesis of more complex molecules and materials. This versatility is important for developing new pharmaceuticals and chemical processes.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Alzheimer’s Disease Model : In a study involving mice subjected to cognitive impairment models, administration of the compound significantly reduced markers of neuroinflammation and improved memory retention.
  • Pain Management : Another investigation revealed analgesic properties in rodent models, indicating its potential role as a pain management agent.

Chemical Reactions Analysis

Nucleophilic Substitution at Fluorinated Positions

The fluorine atom at the 3-position of the pyrrolidine ring demonstrates reactivity in nucleophilic substitution (S<sub>N</sub>2) reactions (Figure 1). This is facilitated by the electron-withdrawing effect of the benzyl group, which polarizes the C–F bond.

Reaction Conditions Product Yield Source
HydrolysisKOH (2M), H<sub>2</sub>O/EtOH (1:1), 80°C, 6 h4-(1-Benzyl-3-hydroxypyrrolidin-3-yl)pyridine78%
AminolysisNH<sub>3</sub> (excess), THF, 60°C, 12 h4-(1-Benzyl-3-aminopyrrolidin-3-yl)pyridine65%
Thiol SubstitutionHSCH<sub>2</sub>CO<sub>2</sub>H, DMF, RT, 24 h3-(Mercaptomethyl)pyridine derivative52%

Key Findings :

  • Fluorine displacement proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

  • Steric hindrance from the benzyl group reduces reaction rates compared to non-substituted analogs .

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes regioselective electrophilic substitution at the 2- and 4-positions (Figure 2).

Reaction Conditions Product Yield Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 1 h4-(1-Benzyl-3-fluoropyrrolidin-3-yl)-3-nitropyridine68%
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 h4-(1-Benzyl-3-fluoropyrrolidin-3-yl)-2-bromopyridine73%

Mechanistic Insights :

  • Nitration occurs predominantly at the 3-position due to steric and electronic effects of the pyrrolidine substituent .

  • Halogenation is reversible under basic conditions, enabling functional group interconversion .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling (Figure 3).

Reaction Conditions Product Yield Source
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, PhB(OH)<sub>2</sub>, DME, 80°C, 8 h4-(1-Benzyl-3-fluoropyrrolidin-3-yl)-2-phenylpyridine81%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, morpholine, 100°C, 12 h4-(1-Benzyl-3-fluoropyrrolidin-3-yl)-2-(morpholino)pyridine66%

Limitations :

  • The benzyl group reduces catalytic efficiency due to steric bulk .

Oxidation:

The pyrrolidine ring undergoes oxidation to form N-oxide derivatives (Figure 4).

Conditions Product Yield Source
mCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h4-(1-Benzyl-3-fluoro-2-oxopyrrolidin-3-yl)pyridine58%

Reduction:

The pyridine ring is resistant to hydrogenation under standard conditions (H<sub>2</sub>/Pd-C, 1 atm) but undergoes partial saturation with LiAlH<sub>4</sub> .

Mechanistic and Stability Considerations

  • Defluorination Risk : The C–F bond undergoes cleavage under strongly basic (pH > 12) or oxidative (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>) conditions, producing 3-hydroxy or 3-chloro analogs .

  • Thermal Stability : Decomposition occurs at >200°C, forming benzyl radicals and fluorinated byproducts .

Properties

IUPAC Name

4-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-16(15-6-9-18-10-7-15)8-11-19(13-16)12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDIYQKDCZJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=NC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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